5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylbutoxy group attached to a benzamide core
Preparation Methods
The synthesis of 5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzoic acid and 4-methyl-3-(2-phenylbutoxy)aniline.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 4-methyl-3-(2-phenylbutoxy)aniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide include other benzamide derivatives such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a methoxy group instead of a hydroxy group and a sulfamoylphenyl group instead of a phenylbutoxy group.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-benzoxazol-2-yl)acetamide: This compound contains a benzoxazole ring and a hydroxyethylsulfamoyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylbutoxy group, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
CAS No. |
648923-65-3 |
---|---|
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide |
InChI |
InChI=1S/C24H24ClNO3/c1-3-17(18-7-5-4-6-8-18)15-29-23-14-20(11-9-16(23)2)26-24(28)21-13-19(25)10-12-22(21)27/h4-14,17,27H,3,15H2,1-2H3,(H,26,28) |
InChI Key |
UBJGSGCNZZYKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.